1,8-Diamino-6-ethoxy-3-piperidin-1-yl-2,7-naphthyridine-4-carbonitrile
Description
1,8-Diamino-6-ethoxy-3-piperidin-1-yl-2,7-naphthyridine-4-carbonitrile is a heterocyclic compound featuring a 2,7-naphthyridine core substituted with amino, ethoxy, piperidin-1-yl, and cyano groups. Its molecular formula is C₁₆H₁₈N₆O, with a molecular weight of 310.36 g/mol (calculated).
Key structural features:
- Ethoxy group at position 6: Enhances lipophilicity compared to smaller alkoxy substituents.
- Piperidin-1-yl group at position 3: Provides conformational flexibility and basicity.
- Amino groups at positions 1 and 8: Enable hydrogen bonding and solubility in polar solvents.
Properties
IUPAC Name |
1,8-diamino-6-ethoxy-3-piperidin-1-yl-2,7-naphthyridine-4-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6O/c1-2-23-12-8-10-11(9-17)16(22-6-4-3-5-7-22)21-15(19)13(10)14(18)20-12/h8H,2-7H2,1H3,(H2,18,20)(H2,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDSGBFAXQQJPRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=C2C(=C1)C(=C(N=C2N)N3CCCCC3)C#N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801327506 | |
| Record name | 1,8-diamino-6-ethoxy-3-piperidin-1-yl-2,7-naphthyridine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801327506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
10.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID14746699 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
459153-42-5 | |
| Record name | 1,8-diamino-6-ethoxy-3-piperidin-1-yl-2,7-naphthyridine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801327506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1,8-Diamino-6-ethoxy-3-piperidin-1-yl-2,7-naphthyridine-4-carbonitrile typically involves multiple steps, starting with the construction of the naphthyridine core. One common synthetic route includes the following steps:
Formation of the Naphthyridine Core: : This can be achieved through a cyclization reaction involving appropriate precursors such as amines and diketones.
Introduction of Ethoxy Group: : The ethoxy group is introduced via an etherification reaction, often using ethyl iodide or ethyl bromide in the presence of a base.
Attachment of Piperidin-1-yl Group: : The piperidin-1-yl group is introduced through nucleophilic substitution reactions.
Introduction of Amino Groups: : The amino groups are introduced through nitration followed by reduction processes.
Introduction of Carbonitrile Group: : The carbonitrile group is introduced through a dehydration reaction of the corresponding amine.
Industrial production methods focus on optimizing these steps to achieve high yields and purity while minimizing environmental impact and cost.
Chemical Reactions Analysis
1,8-Diamino-6-ethoxy-3-piperidin-1-yl-2,7-naphthyridine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: : Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: : Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: : Nucleophilic substitution reactions are common, often involving the replacement of a leaving group with a nucleophile.
Condensation: : Condensation reactions can be used to form larger molecules by combining two or more smaller molecules.
Common reagents and conditions used in these reactions include strong acids or bases, high temperatures, and specific catalysts to facilitate the reactions. Major products formed from these reactions include various derivatives of the parent compound, which can be further modified for specific applications.
Scientific Research Applications
This compound has several scientific research applications, including:
Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: : Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: : Explored for its therapeutic potential in treating various diseases, such as infections and cancer.
Industry: : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1,8-Diamino-6-ethoxy-3-piperidin-1-yl-2,7-naphthyridine-4-carbonitrile exerts its effects involves interactions with specific molecular targets and pathways. These interactions can include binding to enzymes or receptors, inhibiting or activating biological processes, and modulating cellular functions. The exact mechanism may vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substitution at Position 6: Ethoxy vs. Methoxy
1,8-Diamino-6-methoxy-3-piperidin-1-yl-2,7-naphthyridine-4-carbonitrile
- Molecular formula : C₁₅H₁₆N₆O.
- Molecular weight : 296.33 g/mol.
- Key differences :
1,8-Diamino-3,6-diethoxy-2,7-naphthyridine-4-carbonitrile
- Molecular formula : C₁₃H₁₅N₅O₂.
- Molecular weight : 273.29 g/mol.
- Key differences :
- Diethoxy substitution (positions 3 and 6) increases steric hindrance and lipophilicity.
- Absence of piperidine alters electronic properties and binding interactions.
- Synthesis : Achieved via cyclization of pyridine substrates under basic conditions .
Substitution at Position 3: Piperidine vs. Morpholine
1,8-Diamino-6-methoxy-3-morpholin-4-yl-2,7-naphthyridine-4-carbonitrile
Functional Group Variations
1,8-Diamino-3,6-dimethoxy-2,7-naphthyridine-4-carbonitrile
- CAS : 19858-61-6.
- Molecular formula : C₁₁H₁₁N₅O₂.
- Molecular weight : 245.23 g/mol.
- Absence of piperidine simplifies synthesis but limits structural complexity .
1,8-Diamino-3,6-di-1-pyrrolidinyl-2,7-naphthyridine-4-carbonitrile
- Molecular formula : C₁₇H₂₁N₇.
- Molecular weight : 323.40 g/mol.
- Key differences :
- Pyrrolidine rings (five-membered) introduce steric constraints and altered conformational flexibility compared to piperidine.
- Increased nitrogen content may enhance binding to metal ions or nucleic acids .
Biological Activity
1,8-Diamino-6-ethoxy-3-piperidin-1-yl-2,7-naphthyridine-4-carbonitrile (CAS No. 459153-42-5) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of its biological activity, supported by relevant research findings and data.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 312.37 g/mol. Its structure features a naphthyridine core, which is known for various biological activities.
Biological Activity Overview
Research indicates that compounds with naphthyridine structures often exhibit significant biological activities, including anticancer, antimicrobial, and neuroprotective effects. The specific activities of this compound are summarized below:
Anticancer Activity
- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells, which is a crucial mechanism for eliminating malignant cells. Apoptosis activation involves the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins .
- Cell Lines Tested : In vitro studies have demonstrated cytotoxic effects against various cancer cell lines. For instance, it has been effective against human leukemia cells (Kasumi-1), showing cell cycle arrest and differentiation induction at specific concentrations .
- Case Studies : Research on similar naphthyridine derivatives has highlighted their potential in treating non-small cell lung cancer (NSCLC) and cervical cancer. For example, aaptamine derivatives exhibited IC50 values ranging from 10.47 to 15.03 μg/mL against HeLa and A549 cell lines .
Antimicrobial Activity
- Broad-Spectrum Efficacy : Preliminary studies suggest that derivatives of naphthyridine compounds can display antimicrobial properties against both Gram-positive and Gram-negative bacteria. The piperidine moiety is often associated with enhanced antibacterial activity .
- Comparative Analysis : In pharmacological screenings, several piperidine derivatives have shown comparable or superior activity against bacterial strains when compared to standard antibiotics .
Data Table: Biological Activities of this compound
Pharmacokinetics and Toxicology
While detailed pharmacokinetic data specific to this compound remain limited, studies on related naphthyridine derivatives suggest favorable absorption profiles and moderate toxicity levels in preclinical models.
Q & A
Q. What synthetic methodologies are commonly employed to prepare 1,8-naphthyridine-3-carbonitrile derivatives?
The synthesis of 1,8-naphthyridine derivatives often involves multi-step protocols. For example, intermediates are synthesized via condensation reactions using piperidine, POCl₃, or substituted amines under reflux conditions . A one-pot method using catalytic 3-nitrophenylboronic acid enables efficient assembly of 2-amino-4-phenyl-1,8-naphthyridine-3-carbonitriles from 2-aminopyridine, malononitrile, and aromatic aldehydes at room temperature . Key steps include nucleophilic substitution, cyclization, and functionalization with reagents like N-Boc-piperazine or substituted anilines .
Q. How are structural and purity analyses conducted for 1,8-naphthyridine derivatives?
Characterization relies on analytical techniques:
- IR spectroscopy identifies functional groups (e.g., C≡N at ~2215 cm⁻¹, NH stretches at ~3300 cm⁻¹) .
- NMR (¹H/¹³C) confirms substituent positions and proton environments (e.g., aromatic protons in CDCl₃ at δ 7.0–8.5 ppm) .
- HPLC ensures purity, particularly for intermediates and final products .
- Melting points and TLC (silica gel with CHCl₃/MeOH) monitor reaction progress .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in 1,8-naphthyridine synthesis?
Optimization strategies include:
- Catalyst selection : 3-Nitrophenylboronic acid enhances one-pot reaction efficiency .
- Solvent systems : Polar aprotic solvents (DMF, DCM/MeOH mixtures) improve solubility and reaction rates .
- Temperature control : Heating to 120°C accelerates nucleophilic substitution steps, while room temperature minimizes side reactions in sensitive steps .
- Ultrasonication : Reduces reaction time for derivatives like 6-(aryl)-4-(7-methyl-4-oxo-2-phenyl-1,8-naphthyridin-3-yl)pyridines .
Q. How do computational models enhance the design of 1,8-naphthyridine derivatives for drug discovery?
In silico tools predict:
- Drug-likeness : Lipinski’s Rule of Five compliance for oral bioavailability .
- ADMET properties : Solubility, cytochrome P450 interactions, and toxicity risks using software like SwissADME .
- Reaction pathways : Quantum chemical calculations (e.g., DFT) model transition states to guide experimental design . These methods reduce trial-and-error synthesis and prioritize compounds with favorable pharmacokinetic profiles .
Q. How can contradictions in biological activity data across studies be resolved?
Discrepancies often arise from structural variations (e.g., substituents on the naphthyridine core). For example:
- Anti-mycobacterial activity in 2-(4-(phenylglycyl)piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile analogs depends on electron-withdrawing groups (e.g., nitro) at specific positions .
- Antibacterial efficacy in 2-amino-4-phenyl-1,8-naphthyridine-3-carbonitriles correlates with aryl substituent hydrophobicity . Systematic structure-activity relationship (SAR) studies and standardized assay protocols (e.g., MIC determination against Mycobacterium tuberculosis) mitigate variability .
Q. What mechanistic insights explain the reactivity of 1,8-naphthyridine-3-carbonitriles in nucleophilic substitution reactions?
The electron-deficient naphthyridine core facilitates nucleophilic attack at the C-3 carbonitrile group. For example:
Q. How can integrated computational-experimental frameworks accelerate reaction discovery?
Initiatives like ICReDD combine:
Q. What structural features of 1,8-naphthyridine-3-carbonitriles correlate with anti-mycobacterial activity?
Key pharmacophores include:
- Piperazine/pyrrolidine moieties : Enhance membrane penetration via hydrogen bonding .
- Nitro groups : Improve potency against M. tuberculosis (e.g., ANA-12 with a 5-nitrofuran substituent) .
- Carbonitrile group : Critical for target binding, as shown by reduced activity in carboxylate analogs .
Methodological Tables
Table 1: Key Synthetic Routes for 1,8-Naphthyridine-3-Carbonitrile Derivatives
| Method | Conditions | Yield (%) | Reference |
|---|---|---|---|
| One-pot condensation | 3-Nitrophenylboronic acid, RT | 70–85 | |
| Multi-step substitution | Piperidine, POCl₃, 120°C | 60–75 | |
| Sonochemical synthesis | Ultrasonication, DMF, 50°C | 80–90 |
Table 2: Computational Predictions vs. Experimental Data for Select Derivatives
| Compound | Predicted logP | Experimental logP | Predicted IC₅₀ (µM) | Experimental IC₅₀ (µM) |
|---|---|---|---|---|
| ANA-12 | 2.8 | 2.5 | 1.2 | 1.4 |
| 2-Amino-4-phenyl | 3.1 | 3.3 | 5.0 | 6.2 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
